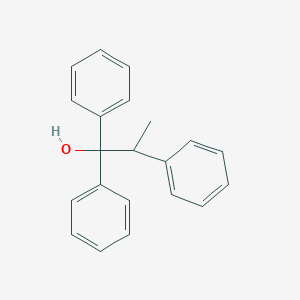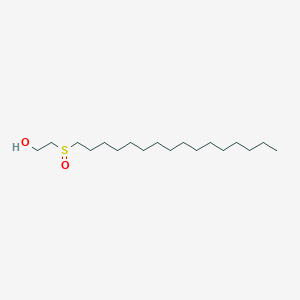
2-(Hexadecylsulfinyl)-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hexadecylsulfinyl)-ethanol is an organic compound characterized by a long alkyl chain attached to a sulfinyl group and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexadecylsulfinyl)-ethanol typically involves the oxidation of hexadecyl sulfide to hexadecyl sulfoxide, followed by the reaction with ethylene oxide. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions to ensure selective formation of the sulfoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The subsequent reaction with ethylene oxide can be optimized for yield and purity through the use of catalysts and temperature control.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Hexadecylsulfinyl)-ethanol undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides, alkyl halides.
Major Products:
Oxidation: Hexadecyl sulfone.
Reduction: Hexadecyl sulfide.
Substitution: Esters or ethers of this compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of surfactants and emulsifiers.
Biology: Investigated for its role in cell membrane studies due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants and anti-corrosion agents.
Mecanismo De Acción
The mechanism by which 2-(Hexadecylsulfinyl)-ethanol exerts its effects is primarily through its interaction with lipid membranes. The long alkyl chain allows it to embed within the lipid bilayer, while the sulfinyl and hydroxyl groups can form hydrogen bonds and electrostatic interactions with other molecules. This amphiphilic nature enables it to modulate membrane fluidity and permeability, making it useful in various applications.
Comparación Con Compuestos Similares
- Hexadecyl sulfide
- Hexadecyl sulfone
- 2-(Hexadecylthio)-ethanol
Comparison: 2-(Hexadecylsulfinyl)-ethanol is unique due to the presence of both a sulfinyl group and a hydroxyl group, which confer distinct chemical reactivity and amphiphilic properties. Compared to hexadecyl sulfide, it has higher polarity and reactivity. Hexadecyl sulfone, while more oxidized, lacks the hydroxyl group, reducing its versatility in chemical reactions. 2-(Hexadecylthio)-ethanol, on the other hand, has a sulfur atom in place of the sulfinyl group, altering its chemical behavior and interaction with other molecules.
Propiedades
Número CAS |
30491-24-8 |
|---|---|
Fórmula molecular |
C18H38O2S |
Peso molecular |
318.6 g/mol |
Nombre IUPAC |
2-hexadecylsulfinylethanol |
InChI |
InChI=1S/C18H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21(20)18-16-19/h19H,2-18H2,1H3 |
Clave InChI |
KTTREPDTUQWRAK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCS(=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


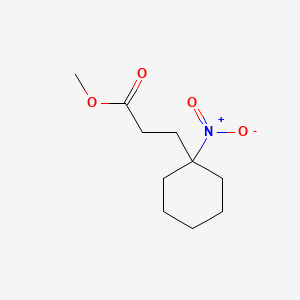


![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11960797.png)

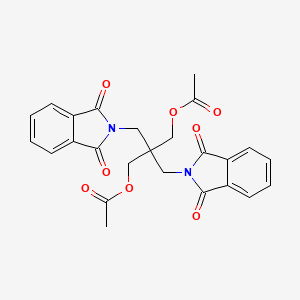
![4-bromo-2-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B11960805.png)
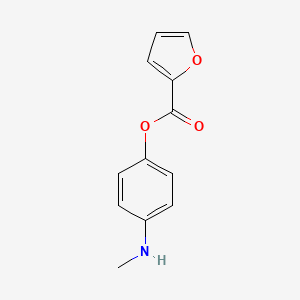
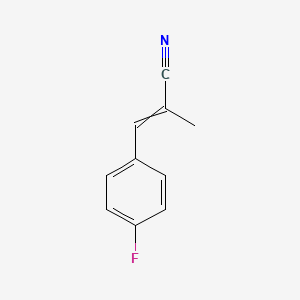

![N-(4-methylphenyl)-1-[4-[(4-methylphenyl)iminomethyl]phenyl]methanimine](/img/structure/B11960850.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11960853.png)

